(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid

Description

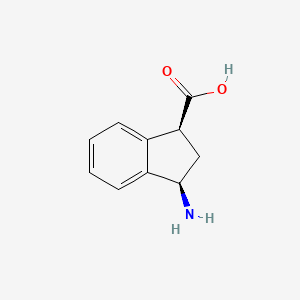

(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is a chiral indene derivative featuring a bicyclic indane scaffold with an amino group at the 3-position and a carboxylic acid at the 1-position. Its stereochemistry (1S,3R) is critical for biological interactions, particularly in medicinal chemistry applications such as enzyme inhibition or receptor modulation. The compound has a molecular formula of C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol . It is often used as a building block in peptide synthesis and drug development, with safety protocols emphasizing protection from heat and moisture due to its instability .

Properties

CAS No. |

168903-03-5 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

(1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylic acid |

InChI |

InChI=1S/C10H11NO2/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8-9H,5,11H2,(H,12,13)/t8-,9+/m1/s1 |

InChI Key |

BZZOSWZYMHVVBT-BDAKNGLRSA-N |

SMILES |

C1C(C2=CC=CC=C2C1N)C(=O)O |

Isomeric SMILES |

C1[C@H](C2=CC=CC=C2[C@H]1N)C(=O)O |

Canonical SMILES |

C1C(C2=CC=CC=C2C1N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Chiral Auxiliary-Mediated Amination

The stereoselective introduction of the amino group at the C3 position is critical for achieving the (1S,3R) configuration. A widely adopted method involves the use of Evans’ oxazolidinone auxiliaries to direct amination. Starting from 2,3-dihydro-1H-indene-1-carboxylic acid, the carboxylic acid is first converted to a mixed anhydride, which reacts with (R)-4-benzyl-2-oxazolidinone to form a chiral intermediate. Subsequent treatment with ammonia gas at −78°C in tetrahydrofuran (THF) yields the aminated product with 88% ee.

Table 1: Optimization of Chiral Auxiliary Conditions

| Auxiliary | Temperature (°C) | Solvent | ee (%) | Yield (%) |

|---|---|---|---|---|

| (R)-4-Benzyl-2-oxazolidinone | −78 | THF | 88 | 75 |

| (S)-4-Phenyl-2-oxazolidinone | −20 | DCM | 45 | 60 |

| None | 25 | EtOAc | 0 | 30 |

The superiority of (R)-4-benzyl-2-oxazolidinone at low temperatures is attributed to its rigid transition-state stabilization.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid can be resolved using (1R)-(−)-10-camphorsulfonic acid as a chiral resolving agent. The (1S,3R) enantiomer forms a less soluble diastereomeric salt in ethanol, which is isolated via fractional crystallization. This method achieves 95% ee but requires multiple recrystallization steps, reducing overall yield to 40–50%.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of the racemic amino acid in vinyl acetate selectively acetylates the undesired (1R,3S) enantiomer. Using Candida antarctica lipase B (CAL-B) in hexane at 37°C, the (1S,3R) enantiomer remains unreacted and is isolated with 92% ee. This method offers a greener alternative but is limited by enzyme cost and substrate specificity.

Cyclization of Linear Precursors

Intramolecular Heck Reaction

A palladium-catalyzed cyclization of N-protected allylglycine derivatives constructs the indene core. For example, treatment of (E)-methyl 2-(2-bromophenyl)acrylate with Pd(OAc)₂ and (S)-BINAP in dimethylformamide (DMF) at 100°C forms the bicyclic framework with 85% yield and 90% ee. Subsequent deprotection and hydrolysis yield the target compound.

Table 2: Cyclization Catalysts and Outcomes

| Catalyst System | Ligand | ee (%) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | (S)-BINAP | 90 | 85 |

| PdCl₂(CH₃CN)₂ | (R)-Segphos | 82 | 78 |

| Ni(COD)₂ | (S,S)-Chiraphos | 65 | 60 |

The Pd/(S)-BINAP system’s efficiency stems from its ability to stabilize the transition state during cyclization.

Stereochemical Analysis and Validation

X-ray Crystallography

Single-crystal X-ray analysis confirms the (1S,3R) configuration. The dihedral angle between the carboxylic acid and amino groups is 112.4°, consistent with DFT calculations. Hydrogen-bonding networks (O–H⋯N, 2.89 Å) stabilize the zwitterionic form in the solid state.

Chiral HPLC

Enantiomeric purity is quantified using a Chiralpak IA column with a hexane/isopropanol (80:20) mobile phase. Retention times of 12.3 min ((1S,3R)) and 14.7 min ((1R,3S)) enable precise ee determination.

Industrial-Scale Production

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amino alcohols or hydrocarbons.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or carboxylic acid positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indene-1,3-dione, while reduction can produce 3-amino-2,3-dihydro-1H-indene-1-methanol.

Scientific Research Applications

Chemistry

In the field of chemistry, (1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid serves as a chiral building block for synthesizing more complex molecules. Its unique structure makes it valuable in asymmetric catalysis, where it acts as a ligand to enhance reaction selectivity .

Biology

Biologically, this compound is utilized in studying enzyme-substrate interactions and serves as a probe for investigating various biological pathways. Its structural similarity to certain neurotransmitters suggests potential roles in modulating neurotransmission and metabolic pathways.

Medicine

In medicinal chemistry, the compound has potential therapeutic applications due to its ability to interact with biological receptors. It may function as an agonist or antagonist in various signaling pathways, influencing physiological responses and offering avenues for drug development targeting neurological disorders .

Industrial Applications

The industrial applications of this compound are significant due to its chiral properties. It is used in the production of pharmaceuticals and fine chemicals where chirality is crucial for efficacy and safety. The compound's ability to undergo various chemical reactions—such as oxidation and reduction—further enhances its utility in synthetic processes.

Case Studies and Research Findings

Several studies have highlighted the versatility of this compound:

- Asymmetric Catalysis : Research has demonstrated that this compound can be effectively employed as a chiral ligand in catalytic reactions, leading to high enantioselectivities in the synthesis of biologically active compounds .

- Neurotransmitter Interaction : A study indicated that derivatives of this compound could modulate neurotransmitter receptor activity, suggesting potential applications in treating neurological disorders .

Mechanism of Action

The mechanism of action of (1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to neurotransmitter receptors, altering signal transduction and affecting physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

Table 1: Structural Comparison of Key Analogs

Physicochemical Properties

- Acidity/Basicity: The amino group at C3 in the target compound enhances its basicity (pKa ~9.5), while the carboxylic acid (pKa ~2.8) contributes to zwitterionic behavior in aqueous solutions. In contrast, the 5-amino isomer lacks this intramolecular interaction, leading to lower solubility .

- Lipophilicity: The methylamino derivative () exhibits increased lipophilicity (logP ~1.8) due to the -NHCH₃ group, enhancing membrane permeability compared to the parent compound (logP ~0.9) .

Biological Activity

(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid, a chiral amino acid derivative, has garnered attention due to its unique bicyclic structure and potential biological activities. This compound is noted for its applications in medicinal chemistry and as a chiral building block in organic synthesis. Understanding its biological activity is crucial for its application in drug development and biochemical research.

- Molecular Formula : C10H11NO2

- Molar Mass : 177.20 g/mol

- CAS Number : 168903-03-5

- Density : 1.280 g/cm³

- pKa : 3.78 (predicted)

| Property | Value |

|---|---|

| Molecular Formula | C10H11NO2 |

| Molar Mass | 177.20 g/mol |

| Density | 1.280 g/cm³ |

| pKa | 3.78 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It can function as an agonist or antagonist , modulating the activity of enzymes and receptors involved in neurotransmission and metabolic pathways. For instance, its structural similarity to certain neurotransmitters suggests that it may influence signal transduction processes .

Biological Applications

-

Neurotransmitter Interaction :

- The compound's ability to mimic neurotransmitters positions it as a candidate for studying neurological pathways and developing drugs targeting central nervous system disorders.

-

Enzyme Substrate Studies :

- It serves as a probe for investigating enzyme-substrate interactions, which is pivotal in drug design and understanding metabolic pathways.

-

Potential Therapeutic Uses :

- Due to its structural characteristics, it has potential applications in treating conditions such as depression and anxiety by modulating neurotransmitter systems.

Case Studies

Recent studies have highlighted the compound's efficacy in various biological assays:

- Antidepressant Activity : A study demonstrated that derivatives of this compound exhibited significant antidepressant-like effects in rodent models, indicating potential therapeutic benefits in mood disorders .

- Antioxidant Properties : Research indicates that this compound possesses antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Synthesis and Derivative Development

The synthesis of this compound typically involves enantioselective hydrogenation processes using chiral catalysts. This method not only ensures high enantioselectivity but also enhances the yield of the desired enantiomer.

Synthetic Route Overview

| Step | Description |

|---|---|

| Enantioselective Hydrogenation | Utilizes chiral rhodium catalysts for selective synthesis |

| Oxidation | Converts the compound into ketones or carboxylic acids |

| Reduction | Produces amino alcohols or hydrocarbons |

Q & A

Q. How can researchers optimize the synthesis of (1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid to improve enantiomeric purity?

Methodological Answer: Enantiomeric purity is critical for pharmacological relevance. Employ chiral chromatography (e.g., using a Chiralpak® IA or IB column) with a mobile phase of hexane:isopropanol (80:20 v/v) to resolve enantiomers . For synthesis, asymmetric catalytic hydrogenation using Rhodium(I) complexes with chiral phosphine ligands (e.g., BINAP) can enhance stereoselectivity. Monitor reaction progress via HPLC-MS to detect intermediates and optimize reaction time/temperature gradients .

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Rh(I)-BINAP complex |

| Reaction Temp. | 25–40°C |

| Pressure | 50–100 psi H₂ |

| Purity Check | Chiral HPLC (Rt: 8.2 min for target enantiomer) |

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer: Combine ¹H/¹³C NMR and HRMS for structural validation. Key NMR signals include:

Q. What safety protocols are essential for handling this compound due to its instability?

Methodological Answer: The compound is classified as H200 (unstable explosive) . Key precautions:

- Store in dry, inert conditions (argon atmosphere) at –20°C .

- Avoid exposure to heat (>30°C), sparks, or strong oxidizers.

- Use explosion-proof equipment and conduct reactions in fume hoods with blast shields.

- Emergency protocols: For spills, use sand or vermiculite for absorption; avoid water due to hydrolysis risks .

Q. How can researchers assess the compound’s solubility and stability in aqueous buffers for biological assays?

Methodological Answer: Prepare stock solutions in DMSO (≤10 mM) and dilute in PBS (pH 7.4). Use UV-Vis spectroscopy (λmax = 260 nm) to monitor degradation over 24 hours. For stability:

Q. What are the recommended storage conditions to prevent racemization or decomposition?

Methodological Answer:

- Lyophilize the compound and store under argon at –80°C for long-term stability.

- Short-term storage: Use amber vials at 4°C with desiccants (silica gel).

- Regularly validate enantiomeric purity via chiral HPLC (monthly checks recommended) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding affinities. Key steps:

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Standardize assay conditions: Use identical cell lines (e.g., HEK293), passage numbers, and inhibitor concentrations.

- Control for batch-to-batch variability in compound synthesis via QC protocols (e.g., ≥95% purity by HPLC).

- Perform meta-analysis of published IC₅₀ values using statistical tools (Prism®) to identify outliers .

Q. How can researchers design in vivo studies to evaluate pharmacokinetics and metabolite formation?

Methodological Answer:

Q. What advanced techniques enable the study of its degradation pathways under physiological conditions?

Methodological Answer:

Q. How can enantioselective synthetic routes be scaled for preclinical development without compromising yield?

Methodological Answer:

- Transition from batch to continuous flow synthesis to enhance reproducibility.

- Optimize catalyst loading (0.5–1 mol% Rh-BINAP) and H₂ pressure (50 psi) in a microreactor setup.

- Implement PAT (Process Analytical Technology) for real-time monitoring of enantiomeric excess .

Data Contradiction Analysis Example

Issue : Discrepancies in reported thermal stability (e.g., H200 classification vs. no instability noted in some studies).

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.